(1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2R) enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for producing high-value products.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups contribute to its binding affinity and specificity. The compound may modulate enzyme activity or receptor function, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2-chloro-5-ethoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2-bromo-5-methoxyphenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL stands out due to its specific substitution pattern on the aromatic ring. The presence of both chloro and methoxy groups in specific positions enhances its chemical reactivity and binding properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
NZAAZXUQYTXBRU-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC(=C1)OC)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)Cl)N)O |
Origin of Product |
United States |
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